PDE5 Inhibitory Potency: Vardenafil Demonstrates ~40-Fold Higher Affinity than Sildenafil
Vardenafil exhibits approximately 40-fold higher affinity for PDE5 compared to sildenafil based on comparative IC50 values. In radioligand binding studies using purified PDE5 enzyme, vardenafil demonstrated an IC50 of 0.091 ± 0.031 nM (n=5), whereas sildenafil showed an IC50 of 3.7 ± 1.4 nM (n=4), representing a ~40-fold difference in binding affinity [1]. This potency differential is consistent across multiple assay systems; a separate comparative analysis reported mean IC50 values for PDE5 of 0.1 nM for vardenafil versus 1.6 nM for sildenafil (~16-fold difference) and 4.0 nM for tadalafil (~40-fold difference) [2]. For in vitro studies requiring maximal PDE5 inhibition at minimal compound concentrations, this potency advantage reduces compound consumption and minimizes potential off-target effects related to higher dosing [1].
| Evidence Dimension | PDE5 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 0.091 ± 0.031 nM (n=5) [1]; 0.1 nM [2] |
| Comparator Or Baseline | Sildenafil: 3.7 ± 1.4 nM (n=4); Tadalafil: 1.8 ± 0.4 nM (n=7) [1]; Sildenafil: 1.6 nM; Tadalafil: 4.0 nM [2] |
| Quantified Difference | ~40-fold higher affinity than sildenafil; ~20-fold higher than tadalafil (based on [1]); ~16-fold higher than sildenafil, ~40-fold higher than tadalafil (based on [2]) |
| Conditions | Radioligand binding assay with purified PDE5 catalytic site; recombinant human PDE5 enzyme assay |
Why This Matters
Higher potency at lower concentrations enables reduced compound usage in screening assays and minimizes potential off-target effects associated with elevated dosing in in vitro systems.
- [1] Blount MA, Beasley A, Zoraghi R, et al. Binding of tritiated sildenafil, tadalafil, or vardenafil to the phosphodiesterase-5 catalytic site displays potency, specificity, heterogeneity, and cGMP stimulation. Molecular Pharmacology, 2004, 66(1): 144-152. View Source
- [2] Yuan J, Zhang R, Yang Z, et al. Comparative effectiveness and safety of oral phosphodiesterase type 5 inhibitors for erectile dysfunction: a systematic review and network meta-analysis. Therapeutics and Clinical Risk Management, 2014, 10: 701-711. Table 3: PDE inhibition and selectivity. View Source
